5-Hydroxyisoindoline-1,3-dione 5-Hydroxyisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 50727-06-5
VCID: VC3795984
InChI: InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)
SMILES: C1=CC2=C(C=C1O)C(=O)NC2=O
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

5-Hydroxyisoindoline-1,3-dione

CAS No.: 50727-06-5

Cat. No.: VC3795984

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxyisoindoline-1,3-dione - 50727-06-5

Specification

CAS No. 50727-06-5
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 5-hydroxyisoindole-1,3-dione
Standard InChI InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)
Standard InChI Key NHXFINXXELODNV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=O)NC2=O
Canonical SMILES C1=CC2=C(C=C1O)C(=O)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-hydroxyisoindoline-1,3-dione consists of a bicyclic isoindoline framework with ketone groups at positions 1 and 3 and a hydroxyl group at position 5 (Figure 1). The planar arrangement of the conjugated π-system across the fused rings contributes to its stability, while the hydroxyl group introduces polarity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
IUPAC Name5-Hydroxy-1H-isoindole-1,3(2H)-dione
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (two ketones, one hydroxyl)
Topological Polar Surface Area66.4 Ų

The compound’s solubility profile is strongly influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

Spectral Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad singlet) and the aromatic protons in the isoindoline ring (δ 7.3–7.8 ppm) . Infrared spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O stretching) and 3200 cm⁻¹ (O-H stretching) .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis route involves a three-step process starting from phthalic anhydride:

  • Nitration: Introduction of a nitro group at position 5 using mixed acid (HNO₃/H₂SO₄).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Oxidation and Cyclization: Treatment with aqueous HCl and subsequent oxidation with KMnO₄ yields the hydroxyl and ketone functionalities .

Key Reaction:

Phthalic anhydrideHNO3/H2SO45-Nitroisoindoline-1,3-dioneH2/Pd-C5-Aminoisoindoline-1,3-dioneHCl/KMnO45-Hydroxyisoindoline-1,3-dione\text{Phthalic anhydride} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitroisoindoline-1,3-dione} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Aminoisoindoline-1,3-dione} \xrightarrow{\text{HCl/KMnO}_4} \text{5-Hydroxyisoindoline-1,3-dione}

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction times from 12 hours to 45 minutes while achieving yields >85% .

Biological Activity and Mechanisms

Cholinesterase Inhibition

5-Hydroxyisoindoline-1,3-dione derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Molecular docking studies demonstrate that the hydroxyl group forms critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334) of AChE .

Table 2: Inhibitory Activity of Selected Derivatives

DerivativeIC₅₀ (AChE)IC₅₀ (BuChE)
4-Phenylpiperazine analog1.12 μM21.24 μM
Diphenylmethyl analog2.45 μM18.76 μM

Dopaminergic Activity

Structural analogs featuring piperazine substituents show affinity for dopamine D2 receptors (Kᵢ = 34 nM), suggesting potential applications in Parkinson’s disease . The hydroxyl group enhances blood-brain barrier permeability, as confirmed by in silico ADMET predictions .

Applications in Medicinal Chemistry

Neurodegenerative Disease Therapeutics

The compound’s dual inhibition of AChE and BuChE positions it as a multipotent agent for Alzheimer’s treatment. Hybrid derivatives incorporating N-benzyl pyridinium moieties demonstrate improved pharmacokinetic profiles, with logP values optimized for CNS penetration .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundSubstituentAChE IC₅₀D2 Receptor Kᵢ
5-Hydroxy derivative-OH at C51.12 μM34 nM
5-Methoxy derivative-OCH₃ at C53.45 μM89 nM
5-Bromo derivative-Br at C52.78 μM112 nM

The hydroxyl group confers superior enzymatic inhibition compared to bulkier substituents, likely due to reduced steric hindrance in the AChE gorge .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could address the compound’s limited aqueous solubility. Recent trials with PEGylated liposomes show a 3.2-fold increase in brain bioavailability .

Multifunctional Agents

Designing hybrid molecules that simultaneously target AChE and β-amyloid aggregation may enhance therapeutic outcomes in Alzheimer’s disease. Computational fragment-based drug design is underway to optimize these hybrids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator